

# Zinc diethyldithiocarbamate CAS number and molecular structure.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Zinc diethyldithiocarbamate

Cat. No.: B15600189

[Get Quote](#)

## Zinc Diethyldithiocarbamate: A Technical Guide for Researchers

CAS Number: 14324-55-1[\[1\]](#)[\[2\]](#)[\[3\]](#)

This technical guide provides an in-depth overview of Zinc diethyldithiocarbamate (ZDEC), a compound of significant interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological evaluation.

## Core Compound Properties

Zinc diethyldithiocarbamate is an organosulfur compound that has demonstrated notable biological activities, including anticancer properties.[\[4\]](#) The following table summarizes its key molecular and physical data.

| Property          | Value                                                                                              | Reference                                                   |
|-------------------|----------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 14324-55-1                                                                                         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> S <sub>4</sub> Zn                                   | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Molecular Weight  | 361.93 g/mol                                                                                       | <a href="#">[2]</a>                                         |
| Linear Formula    | [(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> NCS <sub>2</sub> ] <sub>2</sub> Zn                  | <a href="#">[2]</a>                                         |
| Appearance        | White to light yellow powder                                                                       | <a href="#">[1]</a>                                         |
| Solubility        | Soluble in organic solvents,<br>limited solubility in water                                        | <a href="#">[1]</a>                                         |
| Synonyms          | ZDEC, Zinc<br>bis(diethyldithiocarbamate),<br>Diethyldithiocarbamic acid zinc<br>salt, Ethyl Ziram | <a href="#">[1]</a>                                         |

## Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of Zinc diethyldithiocarbamate are crucial for reproducible research. The following sections provide established protocols.

### Synthesis of Zinc Diethyldithiocarbamate

A common method for the synthesis of Zinc diethyldithiocarbamate involves the reaction of diethylamine with carbon disulfide in the presence of a base, followed by precipitation with a zinc salt. An optimized molar ratio for this synthesis has been reported as 2:2:2:1 for diethylamine, carbon disulfide, sodium hydroxide, and zinc chloride, respectively.[\[5\]](#)

Materials:

- Diethylamine
- Carbon disulfide
- Sodium hydroxide (NaOH)

- Zinc chloride ( $ZnCl_2$ ) or Zinc sulfate ( $ZnSO_4$ )
- Deionized water
- Organic solvent (e.g., ethanol)

**Procedure:**

- Preparation of Sodium Diethyldithiocarbamate: In a reaction vessel, dissolve sodium hydroxide in water. While stirring and cooling, slowly add diethylamine to the solution. Subsequently, add carbon disulfide dropwise to the reaction mixture. The reaction is typically exothermic and should be maintained at a controlled temperature.
- Precipitation of Zinc Diethyldithiocarbamate: Prepare an aqueous solution of zinc chloride or zinc sulfate. Slowly add the zinc salt solution to the sodium diethyldithiocarbamate solution with continuous stirring. A precipitate of Zinc diethyldithiocarbamate will form.
- Isolation and Purification: The precipitate is collected by filtration, washed thoroughly with deionized water to remove any unreacted salts, and then with an organic solvent like ethanol.
- Drying: The purified product is dried under vacuum to yield Zinc diethyldithiocarbamate as a powder.

## Cytotoxicity Evaluation via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

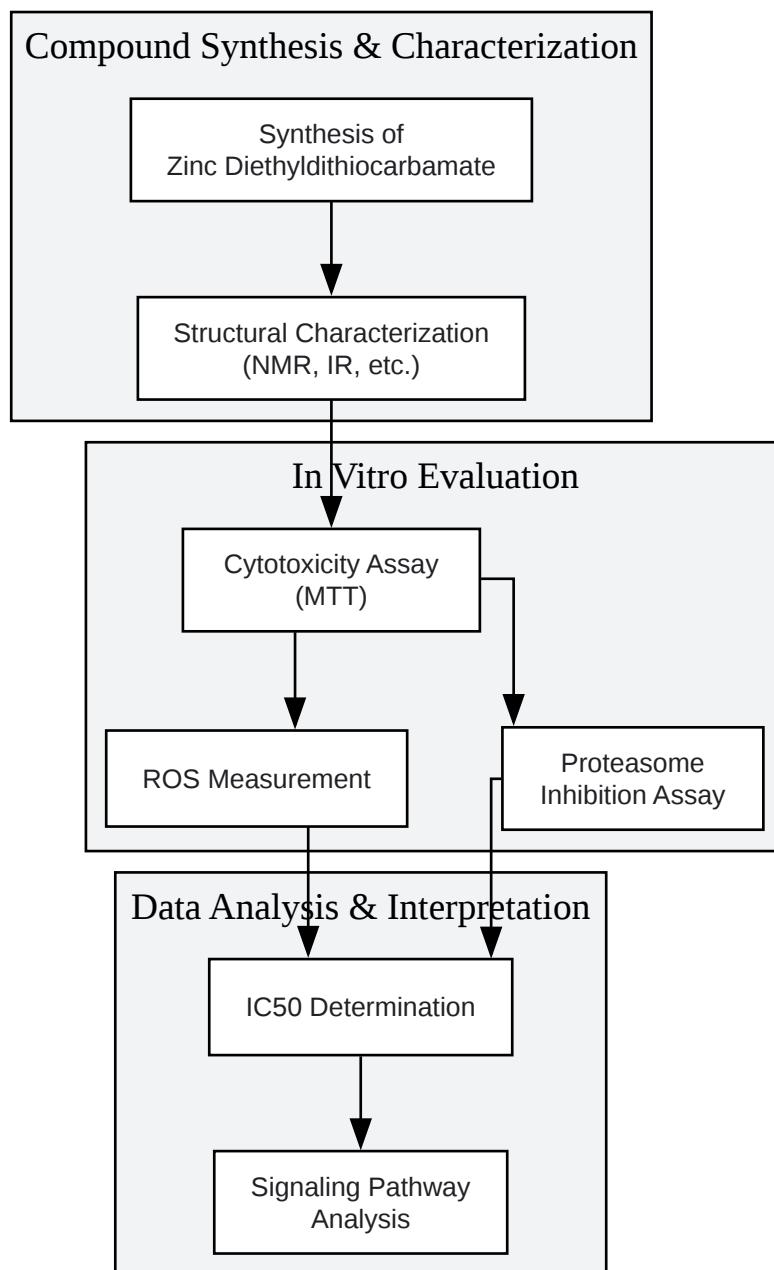
**Materials:**

- Human cancer cell line (e.g., A549 lung carcinoma cells)
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1 mM sodium pyruvate, 2 mM L-glutamine, 1% penicillin/streptomycin, and 1% non-essential amino acids.<sup>[1]</sup>
- Zinc diethyldithiocarbamate (dissolved in DMSO)

- MTT solution (5 mg/mL in phosphate-buffered saline)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

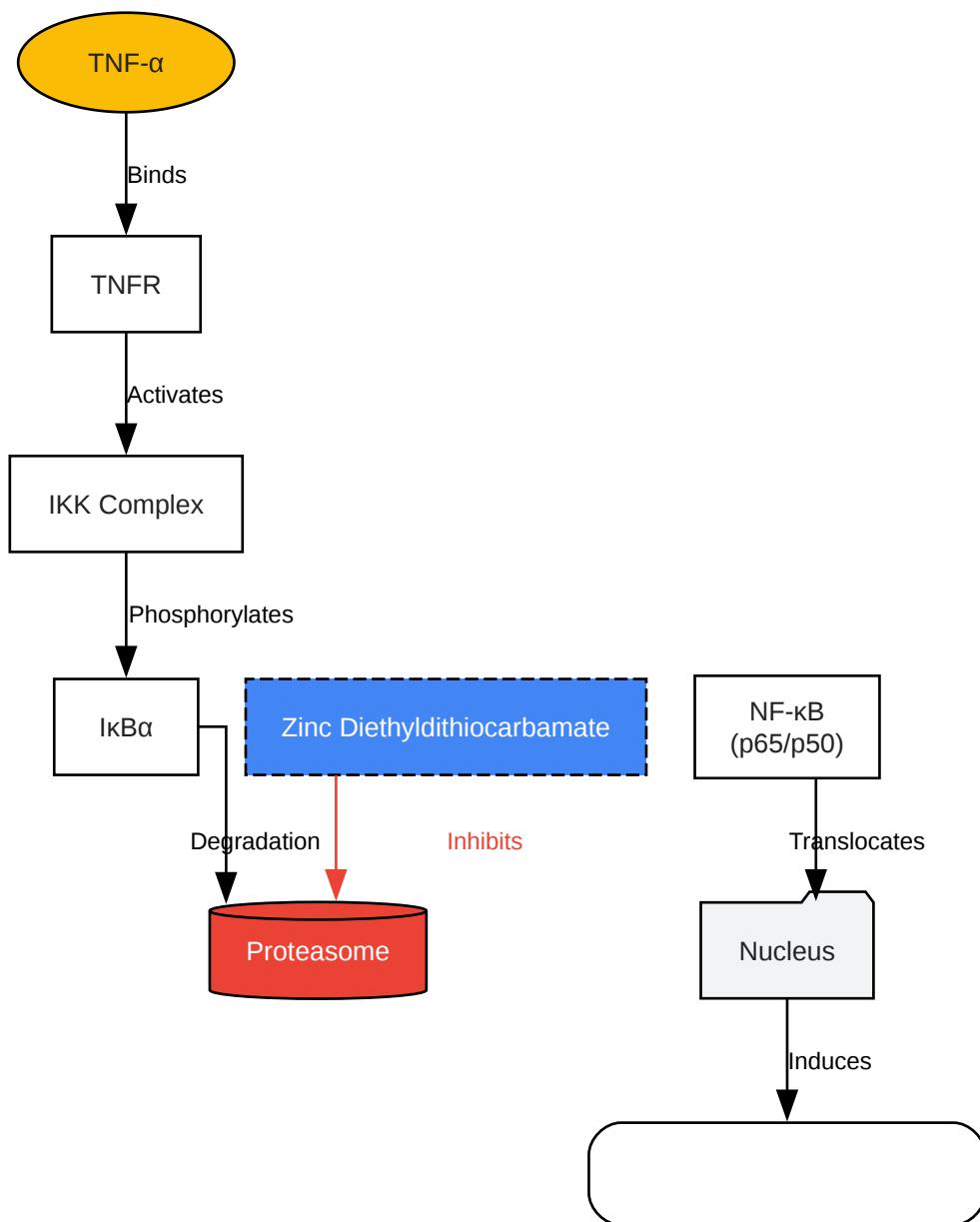
**Procedure:**

- Cell Seeding: Seed the A549 cells into 96-well plates at a density of  $5 \times 10^3$  cells per well in 100  $\mu$ L of complete DMEM medium.[1]
- Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere to allow for cell attachment.[1]
- Treatment: Prepare serial dilutions of Zinc diethyldithiocarbamate in the culture medium. Replace the existing medium in the wells with 100  $\mu$ L of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (medium only).
- Incubation: Incubate the treated plates for 72 hours.[1]
- MTT Addition: After the incubation period, add 10  $\mu$ L of the 5 mg/mL MTT solution to each well and incubate for an additional 3 hours.[1]
- Formazan Solubilization: Carefully aspirate the medium containing MTT from each well and add 100  $\mu$ L of DMSO to dissolve the formazan crystals.[1]
- Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC<sub>50</sub>) value.


## Quantitative Bioactivity Data

The cytotoxic effects of Zinc diethyldithiocarbamate have been quantified in various studies. The following table presents IC<sub>50</sub> values against a human lung cancer cell line.

| Compound                    | Cell Line | Incubation Time | IC <sub>50</sub> (μM) | Reference           |
|-----------------------------|-----------|-----------------|-----------------------|---------------------|
| Zinc diethyldithiocarbamate | A549      | 72 hours        | 54.6 ± 1.59           | <a href="#">[1]</a> |


## Signaling Pathways and Experimental Workflows

The biological activity of Zinc diethyldithiocarbamate is linked to its ability to modulate specific cellular signaling pathways. Diagrams illustrating these pathways and typical experimental workflows are provided below.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating the anticancer properties of Zinc diethyldithiocarbamate.



[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB signaling pathway by Zinc diethyldithiocarbamate.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Zinc Diethyldithiocarbamate (ZDEC) and Structure Characterization using Decoupling  $^1\text{H}$  NMR [inis.iaea.org]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- 4. Inhibition of Tumor Proteasome Activity by Gold Dithiocarbamato Complexes via both Redox-Dependent and –Independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [Zinc diethyldithiocarbamate CAS number and molecular structure.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600189#zinc-diethyldithiocarbamate-cas-number-and-molecular-structure>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

